molecular formula C70H142 B3057163 Heptacontane CAS No. 7719-93-9

Heptacontane

Cat. No. B3057163
CAS RN: 7719-93-9
M. Wt: 983.9 g/mol
InChI Key: IPMNAGMOJQBRJL-UHFFFAOYSA-N
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Description

Heptacontane is a chemical compound with the molecular formula C70H142 . It is a type of hydrocarbon that belongs to the class of organic compounds known as acyclic alkanes .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 211 bonds. There are 69 non-H bonds and 67 rotatable bonds . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

1. Combustion and Flame Studies

Heptacontane, specifically n-heptane, is extensively studied in combustion and flame research. For instance, Zhang et al. (2016) presented an experimental and kinetic modeling study of n-heptane oxidation, which is crucial for understanding combustion processes in engines. Their work included measuring ignition delay times and concentration profiles of species in high-pressure shock tubes and jet-stirred reactors, leading to the development of a detailed kinetic model for n-heptane oxidation (Zhang et al., 2016). Additionally, Lu et al. (2011) investigated the combustion characteristics of isooctane active-thermal atmosphere combustion assisted by two-stage reaction of n-heptane, which provided insights into the combustion phenomena in dual-fuel engines (Lu et al., 2011).

2. Catalysis and Hydroconversion

Hydroisomerization studies involving this compound derivatives like n-heptane are significant in catalysis research. Höchtl et al. (2000) examined the hydroconversion of n-heptane over Pd/SAPO molecular sieves, analyzing the influence of acid and metal site concentration on activity and selectivity. Their findings are essential for refining processes and improving fuel quality (Höchtl et al., 2000).

3. Atmospheric Chemistry

Research on this compound derivatives like 2-heptanone contributes to understanding atmospheric chemistry. For example, Atkinson et al. (2000) studied the kinetics and products of gas-phase reactions of the OH radical with 2-heptanone, which has implications for photochemical air pollution (Atkinson et al., 2000).

4. Fuel Reforming and Emission Reduction

This compound derivatives like n-heptane are key subjects in studies aiming to reduce emissions and improve fuel efficiency. Lu et al. (2013) conducted experimental studies on dual-fuel sequential combustion using n-heptane, proposing novel methods for simultaneous reductions of NOx and soot emissions (Lu et al., 2013).

5. Ellipsometric Studies

This compound derivatives like n-C32H66 have been studied using high-resolution ellipsometry, as demonstrated by Volkmann et al. (2002). They investigated the optical thickness and surface roughness of thin dotriacontane films, providing valuable insights into molecular orientation and surface interactions (Volkmann et al., 2002).

6. Alternative Fuel Research

Research on higher alcohols like heptanol, derivatives of this compound, is crucial in developing alternative fuels for engines. Studies like those by Serra et al. (2017) on the infrared spectroscopy of heptanol isomers contribute to understanding the fuel properties and combustion behavior of such compounds (Serra et al., 2017).

Safety and Hazards

According to the safety data sheet, Heptacontane may cause skin irritation and drowsiness or dizziness. It may be fatal if swallowed and enters airways. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

heptacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H142/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-70H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMNAGMOJQBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H142
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335027
Record name heptacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

983.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7719-93-9
Record name Heptacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name heptacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTACONTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLF8L9D9BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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